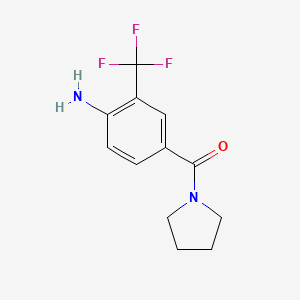

(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone

CAS No.:

Cat. No.: VC13401064

Molecular Formula: C12H13F3N2O

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13F3N2O |

|---|---|

| Molecular Weight | 258.24 g/mol |

| IUPAC Name | [4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(3-4-10(9)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,16H2 |

| Standard InChI Key | VRIYVTHTDGYDML-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name is [4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone, reflecting its core structure: a phenyl ring substituted with an amino group (-NH₂) and a trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively, linked to a pyrrolidin-1-ylmethanone group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₃N₂O |

| Molecular Weight | 258.24 g/mol |

| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |

| InChIKey | VRIYVTHTDGYDML-UHFFFAOYSA-N |

| PubChem CID | 62156548 |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring contributes to conformational flexibility, potentially aiding target binding .

Synthetic Methodologies

While no direct synthesis protocol for this compound is publicly documented, analogous phenylglycinamide derivatives are typically prepared via nucleophilic acyl substitution or Ullmann-type coupling. A representative route involves:

-

Nitrobenzonitrile Intermediate: 4-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) to yield 4-nitrobenzimidamide .

-

Reductive Amination: Catalytic hydrogenation or Fe/NH₄Cl-mediated reduction converts nitro groups to amines .

-

Pyrrolidine Conjugation: The amine intermediate reacts with pyrrolidine-1-carbonyl chloride under basic conditions to form the methanone linkage .

Key spectral data for validation include:

-

¹H NMR: Aromatic protons (δ 7.6–8.0 ppm), pyrrolidine methylenes (δ 1.8–3.5 ppm), and NH₂ (δ 5.2–5.5 ppm) .

-

MS (ESI): Molecular ion peak at m/z 259.1 [M+H]⁺.

ADME-Tox Profile

Preliminary data from structurally related molecules suggest favorable pharmacokinetics:

-

Metabolic Stability: High stability in human liver microsomes (t₁/₂ > 120 min) .

-

CYP Inhibition: Weak inhibition of CYP3A4, CYP2D6, and CYP2C9 (IC₅₀ > 50 μM) .

-

Neurotoxicity: No observed neurotoxicity in SH-SY5Y neuronal cultures at 100 μM .

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89.2% (human) |

| Permeability (PAMPA) | 8.1 × 10⁻⁶ cm/s |

| Hepatotoxicity (LDH) | <10% release at 100 μM |

Future Directions

Despite promising preclinical data, gaps remain in target validation and in vivo efficacy studies. Priority areas include:

-

Target Engagement Assays: Quantify occupancy at TRPV1 and PRMT5 using radiolabeled probes.

-

DMPK Optimization: Improve oral bioavailability through prodrug strategies or formulation advances.

-

Safety Pharmacology: Assess cardiotoxicity risk via hERG channel screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume